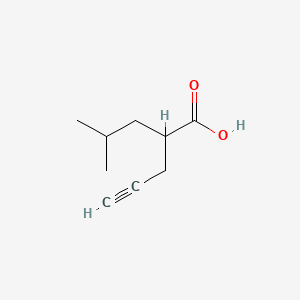
2-(2-Methylpropyl)pent-4-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylpropyl)pent-4-ynoic acid is an organic compound with the molecular formula C9H14O2 It is a derivative of pentenoic acid, characterized by the presence of an alkyne group at the fourth carbon and an isobutyl group at the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)pent-4-ynoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpropyl bromide and pent-4-ynoic acid.
Alkylation Reaction: The first step involves the alkylation of pent-4-ynoic acid with 2-methylpropyl bromide in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). This reaction is carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Purification: The crude product is then purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylpropyl)pent-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The alkyne group can be reduced to alkenes or alkanes using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or anhydrides using reagents like alcohols, amines, or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, OsO4 in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alcohols in the presence of acid catalysts (e.g., sulfuric acid), amines with coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of esters, amides, or anhydrides.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylpropyl)pent-4-ynoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving alkynes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2-Methylpropyl)pent-4-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can undergo cycloaddition reactions with biological molecules, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and receptors, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methylpropyl)pent-4-enoic acid: Similar structure but with a double bond instead of a triple bond.
Pent-4-ynoic acid: Lacks the isobutyl group at the second carbon.
2-Isobutyl-4-pentenoic acid: Similar structure but with a double bond and an isobutyl group.
Eigenschaften
CAS-Nummer |
176638-59-8 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
2-(2-methylpropyl)pent-4-ynoic acid |
InChI |
InChI=1S/C9H14O2/c1-4-5-8(9(10)11)6-7(2)3/h1,7-8H,5-6H2,2-3H3,(H,10,11) |
InChI-Schlüssel |
CIPDGBZQHUXNFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CC#C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14271683.png)
![7-Fluorobenzo[h]quinoline](/img/structure/B14271687.png)
![Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-](/img/structure/B14271704.png)

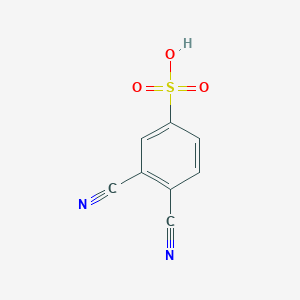

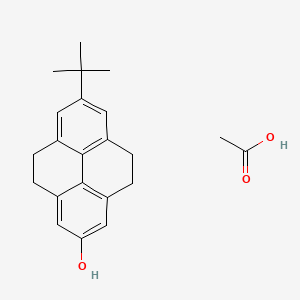
![5-[3-Acetyl-4-(2-carboxyethyl)-2-methyl-1H-pyrrol-1-yl]pentanoic acid](/img/structure/B14271735.png)
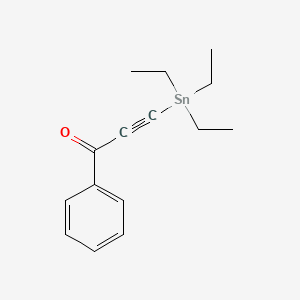
![4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid](/img/structure/B14271747.png)
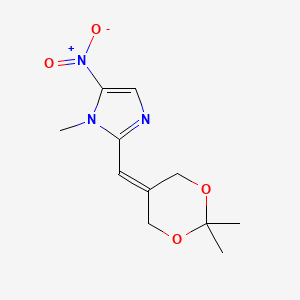
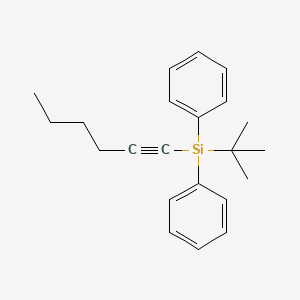

![[(5-Bromopentyl)tellanyl]benzene](/img/structure/B14271758.png)
